molecular formula C7H16O2SSi B101408 2-(Carboxymethylthio)ethyltrimethylsilane CAS No. 18269-42-6

2-(Carboxymethylthio)ethyltrimethylsilane

Cat. No.: B101408
CAS No.: 18269-42-6
M. Wt: 192.35 g/mol
InChI Key: WDZDMCOHOFKYKV-UHFFFAOYSA-N
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Description

2-(Carboxymethylthio)ethyltrimethylsilane is an organic silicon compound characterized by the presence of a silicon atom, three methyl groups, and a carboxymethylthioethyl group. This compound is known for its high thermal stability due to the strong silicon-carbon bonds and its solubility in various solvents .

Preparation Methods

The synthesis of 2-(Carboxymethylthio)ethyltrimethylsilane typically involves the reaction of carboxylic acids with ethylthioacetic acid in the presence of a base. Industrial production methods often utilize organic silicon reagents reacting with suitable compounds under controlled conditions .

Chemical Reactions Analysis

2-(Carboxymethylthio)ethyltrimethylsilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxymethylthio group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Carboxymethylthio)ethyltrimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a cross-linking agent in coatings, sealants, and adhesives to enhance material adhesion and weather resistance.

    Biology: The compound’s ability to modify surfaces makes it useful in creating biocompatible materials for medical devices.

    Medicine: It is explored for its potential in drug delivery systems due to its stability and solubility properties.

    Industry: It serves as an antistatic agent in the production of composite materials, fibers, and plastics.

Mechanism of Action

The mechanism by which 2-(Carboxymethylthio)ethyltrimethylsilane exerts its effects involves the interaction of its silicon and sulfur atoms with various molecular targets. The silicon-carbon bonds provide thermal stability, while the sulfur-containing group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-(Carboxymethylthio)ethyltrimethylsilane can be compared with other silicon-containing compounds such as:

    Trimethylsilylpropionic acid: Similar in structure but lacks the sulfur atom, affecting its reactivity.

    Trimethylsilylacetylene: Contains a triple bond, making it more reactive in certain chemical reactions.

    Trimethylsilylchloride: Used primarily as a silylating agent, differing in its functional applications.

The uniqueness of this compound lies in its combination of silicon and sulfur atoms, providing a balance of stability and reactivity that is valuable in various applications .

Properties

IUPAC Name

2-(2-trimethylsilylethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2SSi/c1-11(2,3)5-4-10-6-7(8)9/h4-6H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZDMCOHOFKYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564550
Record name {[2-(Trimethylsilyl)ethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18269-42-6
Record name {[2-(Trimethylsilyl)ethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Carboxymethylthio)ethyltrimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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